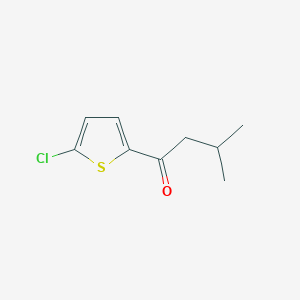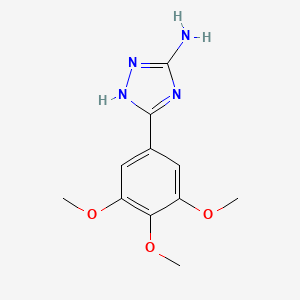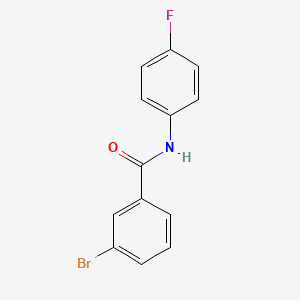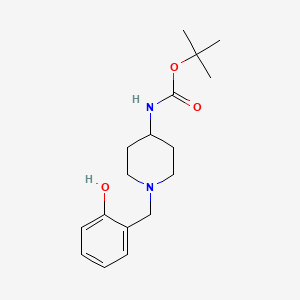
1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one” belongs to a class of organic compounds known as chalcones. Chalcones are compounds with cross-conjugated NLO chromophores which exhibit good SHG efficiency, transparency , good crystallizability , and better optical limiting behavior .
Synthesis Analysis
Chalcone derivatives, such as “1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one”, have been synthesized by slow evaporation technique . The structure of the sample has been determined by CHN analysis, FTIR, and H1 NMR .
Molecular Structure Analysis
The structure of similar compounds has been determined by CHN analysis, FTIR, and H1 NMR . These techniques provide information about the molecular structure and the types of bonds present in the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the thermal stability of the grown crystal has been determined from DSC, DSC-TGA . The grown crystal has been characterized for their optical transmission .
Scientific Research Applications
Apoptosis Inducers and Anticancer Agents
A study identified a compound related to 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one, demonstrating its potential as an apoptosis inducer and anticancer agent. The compound showed activity against breast and colorectal cancer cell lines and was found to induce apoptosis in T47D cells, highlighting its significance in cancer research (Zhang et al., 2005).
Organic Halides Electron Capture
Another study focused on the electron capture processes of chloromethane derivatives, including compounds structurally related to this compound. This research offers insights into the behavior of organic halides under specific conditions, contributing to our understanding of chemical interactions in various matrices (Bertin & Hamill, 1964).
Crystal Structures of Chalcones
The crystal structures of chalcones, including 1-(5-Chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, have been studied, revealing how molecules are linked through hydrogen-bonded chains. This research is crucial for understanding molecular interactions and designing materials with desired properties (Girisha et al., 2016).
Biofuel Production
Research on 2-methylbutanol combustion, a compound related to the one , provides valuable data for biofuel production. This includes experimental data on ignition delay times and laminar flame speeds, which are essential for developing alternative fuels (Park et al., 2015).
Thermal Rearrangements in Organic Chemistry
A comprehensive theoretical investigation of thermal rearrangements, relevant to understanding the stability and reactivity of various compounds, including those structurally similar to this compound, enhances our knowledge of chemical processes and reaction mechanisms (Bozkaya & Özkan, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The research on new materials with nonlinear optical (NLO) properties is gaining a considerable interest due to their wide range of applications such as optical computing, optical communication, optical telecommunication, and frequency generation . Organic materials like chalcones have more advantages over inorganic materials due to ease in synthesis, crystal growth, potential to create optical devices, and much faster optical nonlinearities .
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-6(2)5-7(11)8-3-4-9(10)12-8/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLYYCHEETWQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)
![4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2897093.png)
![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)


![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)